4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one
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Overview
Description
4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one is a compound that has garnered significant interest in the fields of pharmaceuticals, agrochemicals, and materials science. The presence of both chlorophenyl and trifluoromethylphenyl groups in its structure imparts unique chemical properties, making it a valuable target for various synthetic and application-oriented studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one typically involves the reaction of 4-chlorobenzaldehyde with 3-(trifluoromethyl)benzaldehyde in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to form the pyrazolone ring. The reaction conditions often include the use of an acid catalyst and a solvent such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The chlorophenyl and trifluoromethylphenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles and dihydropyrazoles, which can be further functionalized for specific applications.
Scientific Research Applications
4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 4-(4-chlorophenyl)-2-[3-(methyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one
- 4-(4-bromophenyl)-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one
Uniqueness
The presence of the trifluoromethyl group in 4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one imparts unique properties such as increased lipophilicity and metabolic stability compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O/c17-12-6-4-10(5-7-12)14-9-21-22(15(14)23)13-3-1-2-11(8-13)16(18,19)20/h1-9,21H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWNFNKSOZZQOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=CN2)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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